

1-(2-Furfuryl)-2-thiourea CAS number 56541-07-2 information

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Compound of Interest

Compound Name: 1-(2-Furfuryl)-2-thiourea

Cat. No.: B2873196

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Introduction: The Strategic Value of the Thiourea Scaffold

In medicinal chemistry, the thiourea moiety, $-(NH)-(C=S)-(NH)-$, is recognized as a "privileged structure." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, enabling the development of diverse bioactive compounds.^{[1][2]} The thiourea functional group is an exceptional hydrogen-bond donor and acceptor, a characteristic that facilitates strong and specific interactions with the amino acid residues of enzyme active sites and receptors.^[1] This ability to form stable hydrogen bond networks is a cornerstone of its therapeutic potential.^[1]

1-(2-Furfuryl)-2-thiourea integrates this potent thiourea core with a furan ring derived from furfurylamine.^{[3][4]} Furfurylamine itself is a valuable chemical intermediate produced from furfural, which is sourced from renewable biomass like corn cobs.^{[4][5][6]} This positions our topic compound as a sustainable building block for chemical synthesis. Its applications are primarily as a key intermediate in the synthesis of more complex heterocyclic compounds with demonstrated biological activity, particularly in the realms of antimicrobial and anticancer research.^{[7][8][9]}

Physicochemical and Structural Analysis

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **1-(2-**

Furfuryl)-2-thiourea are summarized below.

Property	Value	Reference(s)
CAS Number	56541-07-2	[10][11][12]
Molecular Formula	C ₆ H ₈ N ₂ OS	[8][13][14]
Molecular Weight	156.21 g/mol	[8][12][14]
Melting Point	97-99 °C	[8][11][13]
Boiling Point	276.6 °C (Predicted)	[8][12][13]
Density	1.274 g/cm ³ (Predicted)	[8][12][13]
IUPAC Name	(furan-2-yl)methylthiourea	[11][15]
Appearance	Solid	[11]

Structural Insights:

The molecule's efficacy stems from its two primary components:

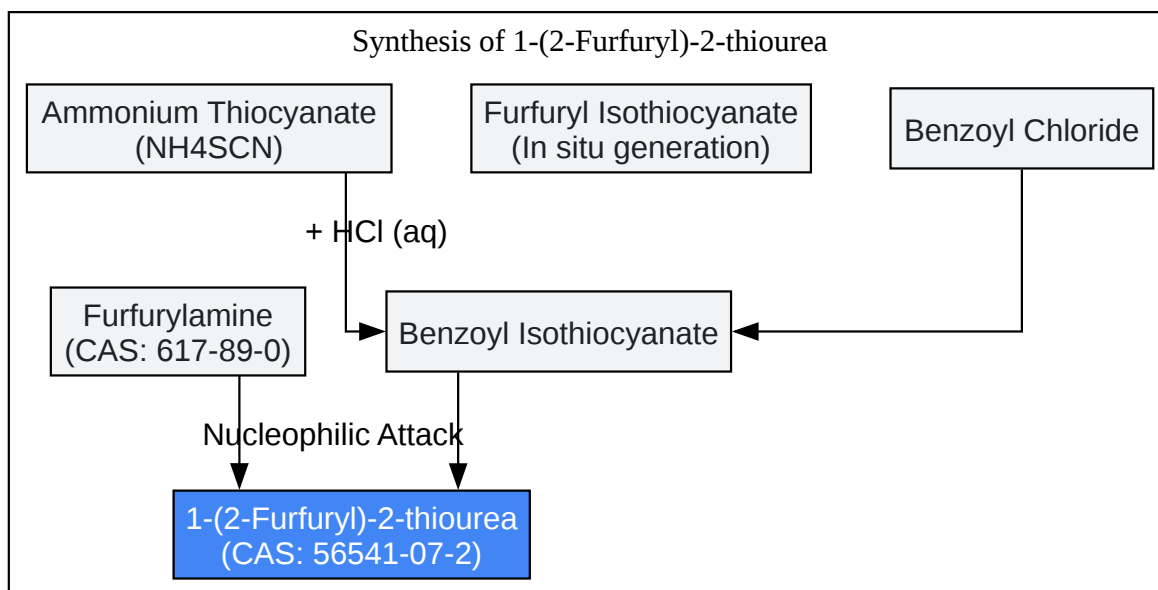
- **The Thiourea Core:** As previously mentioned, its ability to engage in hydrogen bonding is critical. The sulfur atom, being larger and more polarizable than oxygen in its urea counterpart, imparts distinct chemical properties and reactivity.[16]
- **The Furfuryl Group:** The furan ring is a bio-isostere of benzene and thiophene rings, often used in drug design to modulate physicochemical properties like solubility and metabolism while retaining biological activity. The methylene linker (-CH₂-) provides rotational flexibility, allowing the molecule to adopt favorable conformations when binding to a target.

Synthesis and Characterization

The synthesis of N-substituted thioureas is a well-established process in organic chemistry. The most common and efficient method involves the nucleophilic addition of a primary amine to an isothiocyanate.[17][18]

Proposed Synthesis Workflow

The logical pathway to synthesize **1-(2-Furfuryl)-2-thiourea** involves the reaction of furfurylamine with a thiocyanate salt, which generates the corresponding isothiocyanate in situ, followed by reaction with an amine. A more direct route utilizes a pre-formed isothiocyanate. The following diagram illustrates a common laboratory-scale synthesis.



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Caption: General synthesis pathway for **1-(2-Furfuryl)-2-thiourea**.

Detailed Synthesis Protocol

This protocol describes a reliable method for synthesizing **1-(2-Furfuryl)-2-thiourea** from furfurylamine.

Materials:

- Furfurylamine (1.0 eq)
- Benzoyl isothiocyanate (1.05 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

- Magnetic stirrer and hotplate
- Round-bottom flask with reflux condenser
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve furfurylamine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine). Begin stirring the solution at room temperature.
 - **Rationale:** Anhydrous solvent is used to prevent unwanted side reactions with the highly reactive isothiocyanate group.
- **Reagent Addition:** Slowly add benzoyl isothiocyanate (1.05 eq) to the stirred solution dropwise over 10-15 minutes. An exothermic reaction may be observed.
 - **Rationale:** Dropwise addition helps to control the reaction temperature, preventing the formation of byproducts. A slight excess of the isothiocyanate ensures the complete consumption of the starting amine.
- **Reaction Progression:** After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
 - **Rationale:** Room temperature is typically sufficient for this reaction to proceed to completion. TLC is a crucial and simple method for real-time reaction monitoring.
- **Workup and Isolation:** a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. The resulting residue contains the N-benzoyl-N'-(2-furfuryl)thiourea intermediate. To obtain the target compound, this intermediate is hydrolyzed. c. Add a solution of aqueous sodium hydroxide (2M) and heat the mixture to reflux for 1-2 hours. d. Cool the reaction mixture to room temperature and neutralize with hydrochloric acid (2M) until the pH is ~7. e. The product, **1-(2-Furfuryl)-2-thiourea**, will often precipitate as a solid.

- Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
 - Rationale: Recrystallization is a standard and effective technique for purifying solid organic compounds to achieve high purity suitable for biological testing.

Structural Characterization

The identity and purity of the synthesized **1-(2-Furfuryl)-2-thiourea** should be confirmed using standard analytical techniques:

- $^1\text{H-NMR}$: Expect characteristic signals for the furan ring protons, a singlet for the methylene ($-\text{CH}_2-$) protons, and broad signals for the $-\text{NH}-$ protons.
- $^{13}\text{C-NMR}$: Expect a signal for the thiocarbonyl carbon ($\text{C}=\text{S}$) typically in the range of 180-190 ppm, along with signals for the furan and methylene carbons.
- FT-IR: Look for characteristic absorption bands for N-H stretching (around $3100\text{-}3400\text{ cm}^{-1}$), C-H stretching, and the $\text{C}=\text{S}$ (thiocarbonyl) stretch (around $1300\text{-}1400\text{ cm}^{-1}$).
- Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (156.21 m/z) should be observed.

Core Applications and Biological Significance

While **1-(2-Furfuryl)-2-thiourea** is not an end-product drug, its value lies in its role as a versatile synthetic intermediate for creating pharmacologically active molecules.[\[8\]](#)

Intermediate for Novel Heterocyclic Scaffolds

A compelling example of its utility is in the synthesis of 1,5-disubstituted tetrazoles.[\[9\]](#) Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids with improved metabolic stability and cell permeability. Research has shown that N-(furan-2-ylmethyl) thiourea derivatives can be converted into N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives.[\[9\]](#) This transformation typically involves an oxidative desulfurization-cyclization reaction.

Caption: Synthetic transition from thiourea to a tetrazole scaffold.

Antimicrobial and Anticancer Potential

Thiourea derivatives are widely investigated for their broad-spectrum biological activities.[2][17]

- **Antimicrobial Activity:** The tetrazole derivatives synthesized from furan-based thioureas have demonstrated notable antibacterial activity, particularly against Gram-positive cocci.[9] For instance, certain derivatives showed potent inhibition against hospital strains of *Staphylococcus epidermidis*, with Minimum Inhibitory Concentration (MIC) values as low as 2-4 µg/mL.[9] This highlights the potential of using **1-(2-Furfuryl)-2-thiourea** as a starting point for developing new anti-infective agents to combat resistant bacteria. Thiourea compounds are thought to exert their effect by interacting with essential bacterial enzymes or disrupting cell wall integrity.[19]
- **Anticancer Activity:** The thiourea scaffold is present in several kinase inhibitors, such as Sorafenib.[20] These drugs function by binding to the ATP-binding site of kinases, with the thiourea moiety forming critical hydrogen bonds. The general mechanism involves competitive inhibition of key signaling proteins involved in tumor growth and proliferation. While specific anticancer data for **1-(2-Furfuryl)-2-thiourea** is not available, its structure makes it a prime candidate for derivatization into potential kinase inhibitors or other anticancer agents.[2][20]

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for working with **1-(2-Furfuryl)-2-thiourea** and evaluating its derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

- **Preparation:** a. Prepare a stock solution of the test compound (e.g., 1 mg/mL) in Dimethyl Sulfoxide (DMSO). b. Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard. Dilute this

suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL in the test wells.

- **Serial Dilution:** a. Dispense 100 μ L of MHB into each well of a 96-well microtiter plate. b. Add 100 μ L of the compound stock solution to the first well and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, across the plate. Discard 100 μ L from the last well.
- **Inoculation:** Add 100 μ L of the prepared bacterial inoculum to each well.
- **Controls:** Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- **Incubation:** Cover the plate and incubate at 37 °C for 18-24 hours.
- **Reading Results:** The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Analytical Quantification in Plasma (LC-MS/MS)

This protocol, adapted from established methods for other thiourea derivatives, outlines a procedure for quantifying the compound in a biological matrix.[\[21\]](#)

- **Sample Preparation (Protein Precipitation):** a. To 100 μ L of rat plasma in a microcentrifuge tube, add 300 μ L of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- **Extraction:** Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- **LC-MS/MS Analysis:** a. **Liquid Chromatography:** Inject the sample onto a C18 reverse-phase column. Use a gradient elution method with mobile phases A (water + 0.1% formic acid) and

B (acetonitrile + 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transition (Multiple Reaction Monitoring or MRM) for **1-(2-Furfuryl)-2-thiourea** and the internal standard.

- Quantification: Construct a calibration curve using standards of known concentrations in blank plasma. Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion and Future Directions

1-(2-Furfuryl)-2-thiourea (CAS: 56541-07-2) stands out as a valuable and sustainable building block in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the proven biological relevance of its thiourea and furan components, makes it an attractive starting point for discovery programs.

Future research should focus on:

- Library Synthesis: Creating a diverse library of derivatives by modifying the furan ring or the unsubstituted amine of the thiourea group to explore a wider range of biological targets.
- Agrochemical Screening: Given its structural motifs, screening derivatives for herbicidal or fungicidal activity is a logical extension.^{[8][22]}
- Kinase Profiling: Synthesizing and screening derivatives against a panel of cancer-relevant kinases to identify novel inhibitors.
- Elucidation of Antiviral Activity: The thiourea core is present in some antiviral compounds, and this avenue warrants further investigation.^[7]

By leveraging the foundational knowledge presented in this guide, researchers can effectively utilize **1-(2-Furfuryl)-2-thiourea** to drive innovation in drug discovery and beyond.

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